Fmoc-Cys(Trt)-OPfp, or N-α-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, is a derivative of the amino acid cysteine. It is characterized by its empirical formula and a molecular weight of 751.76 g/mol. This compound plays a significant role in peptide synthesis, particularly in protecting the thiol group of cysteine during the formation of peptides. The trityl (Trt) group provides stability and prevents unwanted reactions, while the Fmoc group allows for selective deprotection under mild conditions .
Fmoc-Cys(Trt)-OPfp serves as a crucial building block in the solid-phase peptide synthesis (SPPS) technique for constructing peptides and polypeptides. SPPS is a widely used method in various research areas, including:
The presence of the Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-Cys(Trt)-OPfp enables selective removal during peptide chain assembly, while the Trt (Trityl) group protects the thiol side chain of the cysteine residue, preventing unwanted side reactions. The pentafluorophenyl (OPfp) ester moiety acts as an activator, facilitating the formation of peptide bonds between Fmoc-Cys(Trt)-OPfp and other amino acid building blocks during chain elongation.
Compared to other cysteine protecting groups, the Trt group in Fmoc-Cys(Trt)-OPfp offers several advantages:
The synthesis of Fmoc-Cys(Trt)-OPfp typically involves several key steps:
Fmoc-Cys(Trt)-OPfp is widely used in:
Studies on Fmoc-Cys(Trt)-OPfp often focus on its interactions during peptide synthesis. For example, it has been shown to couple effectively with other amino acids without causing racemization, which is crucial for maintaining the chirality of synthesized peptides. Additionally, research indicates that its use can enhance the efficiency and yield of peptide synthesis compared to other protecting groups .
Several compounds are structurally similar to Fmoc-Cys(Trt)-OPfp, each offering unique properties for peptide synthesis:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-Cys(Acm)-OPfp | Acetamidomethyl protection on thiol | More stable under acidic conditions |
Fmoc-Cys(Bzl)-OPcp | Benzyl protection on thiol | Easier removal under hydrogenation conditions |
Fmoc-His(Trt)-OPfp | Similar Fmoc and Trt groups on histidine | Used for histidine-containing peptides |
Fmoc-Ala-ONp | Simple alanine derivative | Less sterically hindered, easier coupling |
Fmoc-Cys(Trt)-OPfp stands out due to its effective protection strategy for cysteine while allowing efficient coupling without racemization. Its unique combination of protecting groups makes it particularly valuable in complex peptide synthesis .
Fmoc-Cys(Trt)-OPfp serves as a protected cysteine building block designed for Fmoc/t-Bu SPPS protocols. The Trt group shields the thiol side chain from premature oxidation or undesired side reactions during iterative peptide elongation. Unlike traditional Boc-based strategies requiring harsh acidic conditions, the Fmoc/Trt system allows orthogonal deprotection: the Fmoc group is removed with 20% piperidine in dimethylformamide (DMF), while the Trt group remains intact until final cleavage with trifluoroacetic acid (TFA). The OPfp ester eliminates the need for coupling reagents, reducing racemization risks associated with carbodiimides.
Early cysteine protection relied on benzyl (Bzl) or acetamidomethyl (Acm) groups, which suffered from limited orthogonality or harsh deprotection requirements (e.g., mercury salts for Acm). The introduction of Trt in the 1980s provided an acid-labile alternative compatible with Fmoc SPPS. Subsequent innovations, such as OPfp activation (1990s), addressed coupling inefficiencies for sterically hindered residues, establishing Fmoc-Cys(Trt)-OPfp as the gold standard.
9-Fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester represents a sophisticated protected amino acid derivative extensively utilized in solid-phase peptide synthesis applications [1] [2]. This compound, bearing the Chemical Abstracts Service registry number 115520-21-3, exhibits a molecular formula of C₄₃H₃₀F₅NO₄S and possesses a molecular weight of 751.76 grams per mole [1] [3] [4]. The compound exists as a solid powder under standard laboratory conditions and demonstrates high purity levels exceeding 98.0% when analyzed by high-performance liquid chromatography [1] [2] [4].
The physicochemical characteristics of this compound reflect its complex molecular architecture, with an estimated density of 1.4±0.1 grams per cubic centimeter and a calculated exact mass of 751.181580 atomic mass units [5]. Thermal properties include an estimated flash point of 439.7±34.3 degrees Celsius and a projected boiling point of 803.5±65.0 degrees Celsius at standard atmospheric pressure [5]. These properties indicate substantial thermal stability under typical synthetic conditions employed in peptide chemistry.
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₄₃H₃₀F₅NO₄S [1] [3] [4] |
Molecular Weight | 751.76 g/mol [1] [3] [4] [5] |
Chemical Abstracts Service Number | 115520-21-3 [1] [2] [3] [4] [5] |
Physical State | Solid powder [1] [3] |
Storage Temperature | 2-8°C [1] [3] [7] |
Purity by High Performance Liquid Chromatography | ≥98.0% [1] [2] [4] |
Exact Mass | 751.181580 amu [5] |
Density (estimated) | 1.4±0.1 g/cm³ [5] |
Flash Point (estimated) | 439.7±34.3°C [5] |
Boiling Point (estimated) | 803.5±65.0°C at 760 mmHg [5] |
The molecular architecture of 9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester incorporates three distinct protective and activating functional groups, each serving specific roles in peptide synthesis protocols [1] [9]. The 9-fluorenylmethoxycarbonyl protecting group functions as a base-labile α-amino protecting moiety, demonstrating remarkable stability toward acidic conditions while remaining susceptible to removal by secondary amines such as piperidine [9] [31]. This protecting group operates through a two-step β-elimination mechanism, wherein base-induced deprotonation leads to the formation of dibenzofulvene and carbon dioxide as byproducts [9] [40] [43].
The trityl protecting group serves as an acid-labile sulfur protecting functionality, specifically designed to mask the reactive thiol group of cysteine during synthetic manipulations [11] [14]. This bulky aromatic protecting group demonstrates exceptional stability under basic conditions employed for 9-fluorenylmethoxycarbonyl removal, yet readily cleaves under trifluoroacetic acid treatment conditions [11] [14] [41]. The trityl group's removal typically occurs simultaneously with peptide cleavage from solid supports, thereby revealing the free thiol functionality required for subsequent disulfide bond formation or other post-synthetic modifications [11] [14].
The pentafluorophenyl ester represents a highly activated carboxylic acid derivative that facilitates efficient amino acid coupling reactions [12] [30] [33]. This activating group demonstrates superior stability compared to N-hydroxysuccinimidyl esters, exhibiting reduced susceptibility to hydrolysis during coupling procedures [30] [33]. The electron-withdrawing properties of the five fluorine substituents enhance the electrophilicity of the carbonyl carbon, thereby promoting rapid aminolysis reactions with deprotected amino groups [12] [15] [30].
Table 2: Functional Group Analysis
Functional Group | Molecular Weight | Function | Removal Conditions |
---|---|---|---|
9-Fluorenylmethoxycarbonyl | 223.25 g/mol | Base-labile protecting group [9] [31] | 20% piperidine in dimethylformamide [31] [40] |
Trityl (Triphenylmethyl) | 291.39 g/mol | Acid-labile protecting group [11] [14] | Trifluoroacetic acid treatment [11] [14] [41] |
Pentafluorophenyl Ester | 183.06 g/mol | Activated ester [12] [30] | Aminolysis during coupling [12] [15] |
Cysteine amino acid core | 74.08 g/mol | Amino acid backbone | Not removed during synthesis |
Thioether linkage | 46.11 g/mol | Protected side chain | Revealed upon trityl deprotection [11] [14] |
The stereochemical properties of 9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester reflect the unique configurational characteristics inherent to cysteine amino acid derivatives [16] [17] [21]. L-cysteine exhibits an unusual stereochemical profile among naturally occurring amino acids, possessing R absolute configuration according to Cahn-Ingold-Prelog priority rules, while maintaining L-configuration in the Fischer projection system [16] [17] [21]. This apparent contradiction arises from the presence of sulfur in the side chain, which assumes higher priority than oxygen in the carboxylate group, thereby inverting the typical R/S designation observed for other L-amino acids [16] [17] [18].
The stereochemical integrity of cysteine derivatives proves critical for biological activity and peptide function, as naturally occurring proteins exclusively incorporate L-amino acids [16] [19] [20]. Research investigations have demonstrated that surface-catalyzed peptide synthesis reactions exhibit strong stereoselective preferences for L-cysteine over its D-enantiomer, with L-cysteine derivatives showing significantly enhanced incorporation rates and yields [20]. These stereochemical preferences extend to the protected forms employed in synthetic chemistry, where maintaining proper configuration ensures successful peptide assembly and subsequent biological activity [16] [20].
The protected cysteine derivative maintains its stereochemical configuration throughout synthetic manipulations, provided that coupling conditions minimize epimerization risks [16] [28]. The bulky protecting groups surrounding the α-carbon center contribute to stereochemical stability by creating steric hindrance that prevents unwanted configurational changes during synthetic procedures [28] [32]. Modern coupling reagents and mild reaction conditions further preserve stereochemical integrity, enabling the synthesis of peptides with defined three-dimensional structures [28] [29].
Table 3: Stereochemical Properties
Stereochemical Aspect | L-Cysteine Derivative | D-Cysteine Derivative |
---|---|---|
Cysteine Configuration | Naturally occurring form [16] [21] | Non-natural enantiomer [19] |
Absolute Configuration | R configuration [16] [17] [21] | S configuration [16] [17] |
Fischer Projection | L-amino acid [16] [21] | D-amino acid [19] |
Biological Activity | Biologically active [16] [20] | Limited biological activity [19] |
The solubility characteristics of 9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester demonstrate compatibility with standard organic solvents employed in peptide synthesis protocols [25] [26]. The compound exhibits excellent solubility in polar aprotic solvents including dimethylformamide and dimethyl sulfoxide, which serve as preferred reaction media for solid-phase peptide synthesis applications [25] [26] [33]. Additional solubility has been documented in dichloromethane, chloroform, ethyl acetate, and acetone, providing flexibility in synthetic procedures and purification protocols [25].
The hydrophobic character of the extensively protected amino acid derivative renders it essentially insoluble in aqueous media, necessitating organic solvent systems for dissolution and manipulation [25]. This hydrophobic profile proves advantageous in peptide synthesis, as it prevents premature hydrolysis of the activated ester functionality and maintains compound integrity during synthetic procedures [26] [33]. For enhanced solubility in challenging cases, gentle warming to 37 degrees Celsius combined with ultrasonication facilitates complete dissolution [25] [7].
Stability considerations under synthetic conditions reveal that the compound requires careful storage and handling to maintain chemical integrity [1] [3] [7] [26]. Optimal storage conditions involve temperatures between 2-8 degrees Celsius under desiccated conditions to prevent moisture-induced degradation [1] [3] [7]. The pentafluorophenyl ester functionality demonstrates particular sensitivity to hydrolysis, necessitating immediate use following dissolution and precluding long-term storage of prepared solutions [26] [33]. Light exposure should be minimized through storage in amber containers, and stock solutions prepared at -20 degrees Celsius remain stable for several months when properly protected from moisture [25] [7].
Table 4: Solubility and Stability Profile
Solvent/Condition | Solubility/Stability | Notes |
---|---|---|
Dimethylformamide | Soluble [25] | Preferred solvent for peptide synthesis |
Dimethyl sulfoxide | Soluble [25] | Alternative polar aprotic solvent |
Dichloromethane | Soluble [25] | Common organic solvent |
Chloroform | Soluble [25] | Good solubility reported |
Ethyl acetate | Soluble [25] | Organic solvent compatible |
Water | Insoluble [25] | Hydrophobic compound |
Storage at -20°C | Stable for several months [25] [7] | Long-term storage recommended |
Storage at 2-8°C | Stable under desiccated conditions [1] [3] [7] | Standard laboratory storage |
Moisture exposure | Moisture sensitive [1] [7] [26] | Store with desiccant |
Light exposure | Should be protected from light [7] | Store in amber vials |
Irritant